11,14-Eicosadienoic acid, methyl ester

Catalog No.
S1538618
CAS No.
2463-02-7
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11,14-Eicosadienoic acid, methyl ester

CAS Number

2463-02-7

Product Name

11,14-Eicosadienoic acid, methyl ester

IUPAC Name

methyl (11E,14E)-icosa-11,14-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+

InChI Key

GWJCFAOQCNNFAM-ZDVGBALWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Synonyms

Methyl eicosadienoate; C20:2 (cis, cis-11,14) Methyl ester

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC

11,14-Eicosadienoic acid, methyl ester (CAS 2463-02-7) is a high-purity C20:2n-6 fatty acid methyl ester (FAME) primarily procured as a reference standard for gas chromatography (GC-FID and GC-MS) workflows. Featuring a 20-carbon chain with two cis double bonds, this compound provides a stable, volatile form of eicosadienoic acid that circumvents the handling challenges of free fatty acids. In industrial and clinical laboratories, it is utilized to calibrate lipidomic assays, validate food matrix profiles (such as infant formulas and seed oils), and monitor omega-6 elongation pathways. Its defined retention time and predictable mass spectral fragmentation make it an indispensable baseline material for reproducible quantitative analysis[1].

Substituting 11,14-eicosadienoic acid methyl ester with its free fatty acid counterpart or a generic polyunsaturated FAME mixture introduces severe analytical liabilities. Free eicosadienoic acid possesses a higher boiling point and strong hydrogen-bonding capabilities, leading to severe peak tailing and irreversible adsorption on standard GC columns unless subjected to time-consuming, error-prone derivatization (e.g., using BF3/methanol). Furthermore, attempting to use more common C20 FAMEs, such as arachidonic acid methyl ester (C20:4n-6), as a proxy standard fails due to drastically different retention times and a much higher susceptibility to rapid autoxidation. Procuring the exact C20:2n-6 methyl ester ensures immediate GC compatibility, superior shelf-life stability compared to highly unsaturated analogs, and precise chromatographic resolution [1].

Chromatographic Processability: Elimination of Derivatization Artifacts

In quantitative GC workflows, the procurement of the pre-derivatized methyl ester form eliminates the variability associated with in situ esterification. Free 11,14-eicosadienoic acid requires derivatization (e.g., BF3/MeOH) prior to injection, a process that often yields incomplete conversion (<95%) and introduces artifactual degradation products. In contrast, the direct injection of 11,14-eicosadienoic acid methyl ester yields sharp, symmetrical peaks with near 100% analytical recovery on standard capillary columns (e.g., HP-88 or Elite-2560), ensuring high-fidelity calibration curves [1].

Evidence DimensionAnalytical recovery and peak symmetry in GC-FID
Target Compound Data11,14-Eicosadienoic acid methyl ester (Direct injection: ~100% recovery, high peak symmetry)
Comparator Or BaselineFree 11,14-eicosadienoic acid (Requires derivatization: <95% conversion yield, risk of peak tailing)
Quantified Difference>5% improvement in quantitative recovery and elimination of sample prep time
ConditionsStandard GC-FID analysis using cyanopropyl-polysiloxane capillary columns

Bypassing the derivatization step reduces sample preparation time and eliminates a major source of quantitative error in high-throughput lipid screening.

Oxidative Stability and Shelf-Life Predictability

The number of bis-allylic methylene groups directly dictates the autoxidation rate of polyunsaturated lipids. 11,14-Eicosadienoic acid methyl ester contains only one bis-allylic position, making it significantly more stable under ambient and storage conditions than highly unsaturated analogs. Compared to arachidonic acid methyl ester (C20:4n-6), which contains three bis-allylic positions and oxidizes rapidly upon exposure to air, the C20:2 methyl ester exhibits a substantially lower rate of hydroperoxide formation, effectively extending its shelf life when stored correctly at -20°C under inert gas .

Evidence DimensionRelative autoxidation rate (hydroperoxide formation)
Target Compound Data11,14-Eicosadienoic acid methyl ester (1 bis-allylic position, moderate oxidation rate)
Comparator Or BaselineArachidonic acid methyl ester (3 bis-allylic positions, rapid oxidation rate)
Quantified DifferenceSignificantly lower susceptibility to oxidative degradation, extending standard viability
ConditionsStorage under ambient air vs. inert atmosphere

Procuring a more stable standard reduces the frequency of lot replacement and minimizes calibration drift caused by degraded reference materials.

Mass Spectrometry Selectivity: Molecular Ion Enhancement

Accurate identification of C20 FAME isomers in complex matrices requires robust mass spectral signals. Under standard 70 eV Electron Ionization (EI), polyunsaturated FAMEs like 11,14-eicosadienoic acid methyl ester often exhibit a weak molecular ion (M+• at m/z 322) with relative intensities frequently dropping below 5%. However, utilizing Cold EI GC/MS techniques cools the analyte molecules prior to ionization, dramatically enhancing the molecular ion abundance for the C20:2 methyl ester compared to standard hot EI, thereby allowing for unambiguous molecular weight confirmation and superior selectivity against co-eluting matrix interferences[1].

Evidence DimensionMolecular ion (M+•) relative intensity
Target Compound Data11,14-Eicosadienoic acid methyl ester under Cold EI GC/MS (Enhanced M+• abundance)
Comparator Or BaselineSame compound under standard 70 eV Hot EI GC/MS (<5% relative intensity for M+•)
Quantified DifferenceOrder-of-magnitude increase in molecular ion signal-to-noise ratio
ConditionsCold EI GC/MS vs. standard Hot EI GC/MS

Enhanced molecular ion stability is critical for procurement managers outfitting labs that require strict, unambiguous lipid identification in complex food or biological samples.

Quantitative Lipidomics and Biomarker Profiling

As a direct downstream application of its excellent GC processability and peak symmetry, this compound is heavily procured as a calibration standard for lipidomic workflows. It enables precise tracking of the linoleic acid elongation pathway in serum and tissue samples without the quantitative losses associated with free acid derivatization [1].

Food Quality and Nutritional Matrix Analysis

Leveraging its stable retention time on cyanopropyl-polysiloxane columns, the C20:2 methyl ester is a critical benchmark in food science. It is used to validate the fatty acid profiles of edible seed oils, infant formulas, and nutritional supplements, where differentiating trace omega-6 components from bulk lipids is legally and commercially required [2].

GC Method Development and Retention Time Locking (RTL)

Due to its predictable volatility and moderate oxidative stability compared to highly unsaturated FAMEs, this compound serves as an ideal intermediate-eluting standard for optimizing GC-FID and GC-MS methods. It is frequently included in custom FAME mixes to establish Retention Time Locking (RTL) databases across multiple laboratory sites [3].

XLogP3

8

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Wikipedia

Methyl (11E,14E)-icosa-11,14-dienoate

Dates

Last modified: 08-15-2023
1. Y-S. Huang et al. “Expression of fungal desaturase genes in cultured mammalian cells” Molecular and Cellular Biochemistry, vol. 219 pp. 7-11, 20012. Y. Huang, W. Huang, C. Li, and L. Chuang “Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murinemacrophages” Molecular and Cellular Biochemistry, DOI: 10.1007/s11010-011-0924-0, 20113. K. Yagaloff et al. “Essential fatty acids are antagonists of the leukotriene B4 receptor” Prostaglandins, Leukotrienes and Essential Fatty Acids, vol. 52 pp.293-297, 19954. R. Jandacek, and W. Broering “X-ray diffraction study of sodium soaps of monounsaturated and polyunsaturated fatty acids” Lipids, vol. 24 pp. 1008-1013, 1989

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